N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)furan-2-carboxamide
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Overview
Description
“N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)furan-2-carboxamide” is a compound that contains a furan nucleus, which is a five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . Furan derivatives have occupied a unique place in the field of medicinal chemistry . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .
Synthesis Analysis
The synthesis of furan derivatives often involves the acylation of amines with furan-2-carbonyl chloride . The resulting amide is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . This carbothioamide can then be oxidized with potassium ferricyanide in an alkaline medium to produce the desired furan derivative .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and 1H NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For example, they can be subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide can lead to the formation of a quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be analyzed using various techniques. For example, spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR can provide information about the compound’s structure and its interactions with other molecules .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including the compound , have shown significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents . This suggests potential applications in developing new antimicrobial agents.
Antifungal Activity
Furan-containing compounds have also demonstrated antifungal properties . This makes them a potential candidate for the development of new antifungal drugs .
Antiviral Activity
In addition to antibacterial and antifungal properties, furan derivatives have also shown antiviral activity . This suggests that they could be used in the development of new antiviral medications .
Anti-inflammatory Properties
Furan-containing compounds have been found to possess anti-inflammatory properties . This could potentially be used in the treatment of various inflammatory diseases .
Anticancer Agents
Furan derivatives have shown potential as anticancer agents . They have been found to inhibit NF-κB activity, which is involved in cancer cell signaling . This suggests that they could be used in the development of new anticancer drugs .
Treatment of Multi-resistant Illnesses
Due to the rise in drug resistance to clinically utilized anti-infectives, there is an urgent need to find new antimicrobial compounds . Furan-containing compounds, such as the one , could potentially be used to treat multi-resistant illnesses .
Mechanism of Action
Target of Action
Furan derivatives have been found to exhibit a wide range of biological activities and can interact with multiple targets. For instance, some furan derivatives have been found to target the epidemal growth factor receptor (EGFR), which plays a crucial role in cell growth and proliferation .
Mode of Action
The mode of action of furan derivatives can vary greatly depending on their specific structure and the target they interact with. For example, furan derivatives targeting EGFR might inhibit the receptor’s activity, thereby affecting cell growth and proliferation .
Biochemical Pathways
Furan derivatives can affect various biochemical pathways depending on their specific targets. For instance, if a furan derivative targets EGFR, it might affect pathways related to cell growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of furan derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary greatly depending on their specific structure. Some furan derivatives have been found to have good bioavailability .
Result of Action
The molecular and cellular effects of furan derivatives can vary greatly depending on their specific targets and mode of action. For instance, furan derivatives that inhibit EGFR might lead to decreased cell growth and proliferation .
properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-13(16,8-10-4-2-6-17-10)9-14-12(15)11-5-3-7-18-11/h2-7,16H,8-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAFEHBPYZGOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide |
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